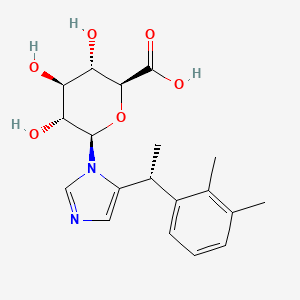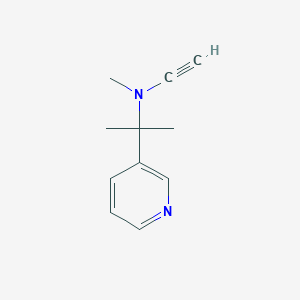
3-chloro-N-(2,6-difluorophenyl)benzamide
Overview
Description
3-chloro-N-(2,6-difluorophenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,6-difluorophenyl)benzamide involves the inhibition of various enzymes and proteins. For example, it inhibits HDACs by binding to the active site of the enzyme and preventing the deacetylation of histones. Similarly, it inhibits PDEs by binding to the catalytic site of the enzyme and preventing the hydrolysis of cyclic nucleotides. The exact mechanism of action for other proteins is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2,6-difluorophenyl)benzamide are diverse and depend on the specific enzyme or protein being targeted. For example, inhibition of HDACs leads to an increase in histone acetylation, which can result in changes in gene expression and cell differentiation. Inhibition of PDEs leads to an increase in cyclic nucleotide levels, which can affect various cellular processes such as smooth muscle relaxation and platelet aggregation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-N-(2,6-difluorophenyl)benzamide in lab experiments is its high potency and selectivity for various enzymes and proteins. This allows for precise and specific targeting of the desired protein or enzyme. Additionally, it has a low toxicity profile and is relatively easy to synthesize.
However, there are some limitations to its use in lab experiments. For example, it may have off-target effects on other enzymes or proteins, which can lead to unintended consequences. Additionally, it may not be effective in all cell types or experimental conditions, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for the use of 3-chloro-N-(2,6-difluorophenyl)benzamide in scientific research. One direction is the development of more potent and selective analogs for specific enzymes and proteins. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer and neurological disorders. Additionally, it can be used as a tool compound to study the function of various proteins and enzymes in different cellular contexts.
Scientific Research Applications
3-chloro-N-(2,6-difluorophenyl)benzamide has been extensively used in scientific research as a tool compound to study the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes such as histone deacetylases (HDACs), phosphodiesterases (PDEs), and cyclic nucleotide phosphodiesterases (cNMP-PDEs). Additionally, it has been used as a probe to study the binding interactions of various proteins such as bromodomains and epigenetic readers.
properties
IUPAC Name |
3-chloro-N-(2,6-difluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-9-4-1-3-8(7-9)13(18)17-12-10(15)5-2-6-11(12)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICADHNQRMGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,6-difluorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










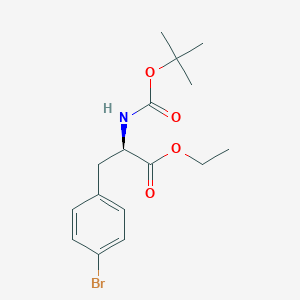
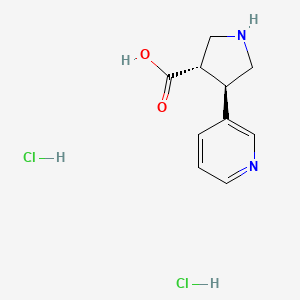
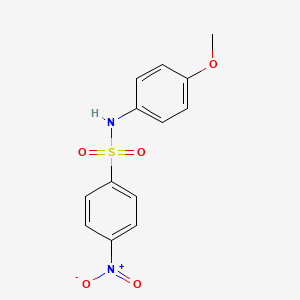
![1,4-Bis(2,5-dihydrothiophen-2-yl)-2,5-didodecylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B3341818.png)
